molecular formula C18H16N2O6S2 B12224289 4-[[2-[[2-(4-Carboxyanilino)-2-oxoethyl]disulfanyl]acetyl]amino]benzoic acid CAS No. 15088-45-6

4-[[2-[[2-(4-Carboxyanilino)-2-oxoethyl]disulfanyl]acetyl]amino]benzoic acid

Cat. No.: B12224289
CAS No.: 15088-45-6
M. Wt: 420.5 g/mol
InChI Key: MAVQEIXRTYVUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[2-[[2-(4-Carboxyanilino)-2-oxoethyl]disulfanyl]acetyl]amino]benzoic acid is a complex organic compound with the molecular formula C18H16N2O6S2 and a molecular weight of 420.467 . This compound features a benzoic acid core with various functional groups, including carboxyl, amino, and disulfide linkages, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 4-[[2-[[2-(4-Carboxyanilino)-2-oxoethyl]disulfanyl]acetyl]amino]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediates, such as 4-carboxyaniline and 2-oxoethyl disulfide. These intermediates undergo a series of reactions, including acylation and disulfide bond formation, to yield the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

4-[[2-[[2-(4-Carboxyanilino)-2-oxoethyl]disulfanyl]acetyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.

    Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and nucleophiles like amines and alcohols.

Scientific Research Applications

4-[[2-[[2-(4-Carboxyanilino)-2-oxoethyl]disulfanyl]acetyl]amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of protein disulfide bonds and their role in protein folding and stability.

    Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[2-[[2-(4-Carboxyanilino)-2-oxoethyl]disulfanyl]acetyl]amino]benzoic acid involves its ability to interact with various molecular targets. The disulfide bonds can undergo redox reactions, influencing the redox state of cellular environments. This compound can modulate the activity of enzymes and proteins by forming or breaking disulfide bonds, thereby affecting their structure and function .

Comparison with Similar Compounds

Similar compounds to 4-[[2-[[2-(4-Carboxyanilino)-2-oxoethyl]disulfanyl]acetyl]amino]benzoic acid include:

Properties

CAS No.

15088-45-6

Molecular Formula

C18H16N2O6S2

Molecular Weight

420.5 g/mol

IUPAC Name

4-[[2-[[2-(4-carboxyanilino)-2-oxoethyl]disulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C18H16N2O6S2/c21-15(19-13-5-1-11(2-6-13)17(23)24)9-27-28-10-16(22)20-14-7-3-12(4-8-14)18(25)26/h1-8H,9-10H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26)

InChI Key

MAVQEIXRTYVUKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CSSCC(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.